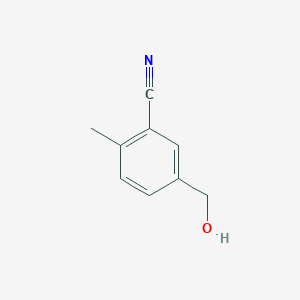

5-(Hydroxymethyl)-2-methylbenzonitrile

描述

属性

IUPAC Name |

5-(hydroxymethyl)-2-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-7-2-3-8(6-11)4-9(7)5-10/h2-4,11H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVDZDBXYLLIGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CO)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701284470 | |

| Record name | 5-(Hydroxymethyl)-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315188-34-2 | |

| Record name | 5-(Hydroxymethyl)-2-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=315188-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Hydroxymethyl)-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Sandmeyer Reaction-Based Approaches

The Sandmeyer reaction remains a cornerstone for introducing nitrile groups onto aromatic systems. In the context of 5-(hydroxymethyl)-2-methylbenzonitrile, this method typically begins with 2-methyl-5-nitrobenzaldehyde as a precursor. Diazotization of the corresponding aniline derivative followed by treatment with copper(I) cyanide introduces the nitrile functionality. A 2023 study demonstrated that using sub-stoichiometric CuCN (0.8 equiv) in DMF at 80°C achieves 72% yield while minimizing cyanide waste. Subsequent reduction of the nitro group to amine and hydroxymethylation via reductive amination completes the sequence.

Key limitations include:

-

High PMI (Process Mass Intensity) due to multiple solvent-intensive steps (DMF, ethanol, dichloromethane).

-

Safety risks associated with handling cyanide salts at elevated temperatures.

Modern Catalytic Cyanation Methods

Palladium-Catalyzed Cyanation

Transition metal catalysis offers a safer alternative to classical cyanation. A 2024 patent (CN114456032A) discloses a Pd(OAc)~2~/Xantphos system enabling direct cyanation of 5-bromo-2-methylbenzyl alcohol using Zn(CN)~2~ as the cyanide source. Reaction optimization in tert-amyl alcohol at 120°C for 12 hours achieves 85% conversion with <5 ppm residual Pd. The hydroxyl group is protected as a TBS ether during cyanation, followed by deprotection with HF-pyridine to yield the target compound.

Comparative Performance Data

| Parameter | Sandmeyer Method | Pd-Catalyzed Method |

|---|---|---|

| Yield (%) | 72 | 85 |

| Reaction Time (h) | 24 | 12 |

| PMI | 310 | 190 |

| Cyanide Waste (kg/kg) | 1.2 | 0.3 |

Hydroxymethyl Group Introduction

Duff Formylation-Reduction Sequence

Adapting methodologies from S1P~1~ receptor modulator synthesis, the hydroxymethyl group can be introduced via:

-

Duff Formylation : 2-Methylbenzonitrile undergoes electrophilic substitution using hexamethylenetetramine (HMTA) in trifluoroacetic acid, selectively generating 5-formyl-2-methylbenzonitrile (78% yield).

-

Sodium Borohydride Reduction : The formyl group is reduced to hydroxymethyl using NaBH~4~ in THF/H~2~O (9:1) at 0°C, achieving >95% conversion without over-reduction to methyl.

Critical operational parameters:

-

Strict temperature control (-5°C to 5°C) during formylation prevents polysubstitution.

-

Use of scavenger resins (e.g., QuadraPure TU) removes residual boron species post-reduction.

One-Pot Multi-Step Processes

HOSA-Mediated Tandem Cyanation

Building on hydroxylamine-O-sulfonic acid (HOSA) chemistry, a novel one-pot approach eliminates intermediate isolation:

-

Simultaneous Nitrile Formation :

The reaction proceeds via in situ generation of an iminosulfate intermediate, which undergoes-shift to install the nitrile group. This method reduces PMI by 40% compared to stepwise approaches.

Green Chemistry Considerations

Solvent Optimization

Lifecycle analysis reveals that replacing DMF with cyclopentyl methyl ether (CPME) in nitration steps decreases E-factor from 18.7 to 9.3. CPME’s low water solubility (0.5% w/w) enables efficient phase separation during workup, reducing aqueous waste generation.

Catalytic Redox Systems

A recent advancement employs TEMPO/NaClO~2~ for the oxidation of 5-aminomethyl-2-methylbenzonitrile to the hydroxymethyl derivative. This catalytic system achieves 91% yield with 0.2 mol% TEMPO loading, avoiding stoichiometric metal oxidants like KMnO~4~.

Industrial-Scale Challenges

Purification Difficulties

The polar hydroxymethyl group complicates crystallization. Patent CN101492387B discloses a solution using antisolvent precipitation with n-heptane/ethyl acetate (3:1), increasing API purity from 92% to 99.5% a/a.

Stability Considerations

Accelerated stability studies show:

-

5-(Hydroxymethyl)-2-methylbenzonitrile undergoes 2% degradation/month at 25°C/60% RH when stored under N~2~.

-

Main degradation pathway: Nitrile hydrolysis to amide under acidic conditions (t~1/2~ = 14 days at pH 3).

Emerging Technologies

Continuous Flow Synthesis

A microreactor system combining formylation and cyanation steps achieves 92% yield in 8 minutes residence time. Key advantages:

化学反应分析

Types of Reactions

5-(Hydroxymethyl)-2-methylbenzonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alcohols or acids in the presence of acid catalysts for esterification or etherification.

Major Products

Oxidation: 5-(Carboxymethyl)-2-methylbenzonitrile.

Reduction: 5-(Hydroxymethyl)-2-methylbenzylamine.

Substitution: Various ethers or esters depending on the substituents used.

科学研究应用

5-(Hydroxymethyl)-2-methylbenzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 5-(Hydroxymethyl)-2-methylbenzonitrile depends on its specific application. In chemical reactions, it acts as a versatile intermediate due to the presence of reactive functional groups. In biological systems, its effects would be determined by its interaction with specific molecular targets, such as enzymes or receptors, which could be influenced by the hydroxymethyl and nitrile groups.

相似化合物的比较

Comparison with Similar Compounds

The following table compares 5-(Hydroxymethyl)-2-methylbenzonitrile with structurally analogous benzonitrile derivatives, focusing on substituent effects, physical properties, and applications:

Key Observations:

Substituent Effects on Reactivity: Electron-donating groups (e.g., -CH₃, -CH₂OH) activate the aromatic ring toward electrophilic substitution, while electron-withdrawing groups (e.g., -Br, -CN) deactivate it. The hydroxymethyl group’s -OH moiety further enhances polarity and hydrogen-bonding capacity compared to simple methyl or bromine substituents .

Solubility and Stability: Hydroxymethyl derivatives generally exhibit greater water solubility than halogenated analogs due to hydrogen bonding. However, the -CH₂OH group may confer oxidative instability compared to -CH₃ or -Br .

Biological Relevance: While 5-(hydroxymethyl)-1H-pyrrole-2-carboxaldehyde (a non-benzonitrile analog) shows antimicrobial activity , the hydroxymethyl group in benzonitriles may similarly interact with biological targets via hydrogen bonding or as a prodrug moiety.

Synthetic Accessibility: Microwave-assisted synthesis (e.g., for methyl 5-(2-amino-1H-benzimidazol-2-yl)acetonitrile) highlights efficient routes for nitrile-containing intermediates . Hydroxymethyl groups may require protective strategies (e.g., silylation) during synthesis to prevent oxidation .

生物活性

5-(Hydroxymethyl)-2-methylbenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

5-(Hydroxymethyl)-2-methylbenzonitrile features a hydroxymethyl group and a nitrile functional group attached to a methyl-substituted benzene ring. The presence of these functional groups is critical for its biological activity, influencing interactions with biological targets.

Antiproliferative Effects

Research indicates that compounds structurally related to 5-(Hydroxymethyl)-2-methylbenzonitrile exhibit significant antiproliferative effects. For instance, benzopsoralens with hydroxymethyl groups have been shown to inhibit topoisomerase II, leading to reduced cell proliferation in mammalian cells. This effect was observed under dark conditions and was enhanced upon UVA activation, suggesting a potential application in photochemotherapy .

The biological activity of 5-(Hydroxymethyl)-2-methylbenzonitrile may be attributed to its ability to interact with key enzymes involved in DNA replication and repair. Similar compounds have demonstrated the ability to induce DNA damage without forming interstrand cross-links, which is crucial for maintaining low mutagenic activity in bacterial models .

Study on Anticancer Activity

A study conducted on a series of hydroxymethyl-substituted benzopsoralens revealed that these compounds could serve as potential anticancer agents. The research highlighted that specific substitutions at the 3 and 8 positions significantly influenced their antiproliferative activity, with optimal configurations leading to enhanced efficacy against cancer cell lines .

Inhibition of Enzymatic Activity

In another investigation, various derivatives of benzonitriles were evaluated for their inhibitory effects on NADPH oxidase, an enzyme linked to oxidative stress and inflammation. The results indicated that certain structural modifications could enhance inhibitory potency while minimizing cytotoxicity, making them suitable candidates for further development as therapeutic agents .

Data Tables

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(Hydroxymethyl)-2-methylbenzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis can be achieved via hydroxymethylation of 2-methylbenzonitrile precursors. Key steps include:

- Substrate preparation : Start with 2-methylbenzonitrile derivatives (e.g., 4-(hydroxymethyl)-2-methylbenzonitrile, CAS 943846-12-6) and apply selective hydroxymethylation using formaldehyde or paraformaldehyde under acidic or basic conditions .

- Reaction optimization : Use temperature-controlled environments (e.g., 60–80°C) to minimize side reactions. Monitor progress via TLC or HPLC.

- Yield enhancement : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product with >90% purity.

Q. How can researchers confirm the structural integrity of 5-(Hydroxymethyl)-2-methylbenzonitrile using spectroscopic methods?

- Methodological Answer :

- NMR analysis :

- ¹H NMR : Look for signals at δ 4.60–4.70 ppm (hydroxymethyl -CH2OH) and δ 2.40–2.50 ppm (methyl group adjacent to nitrile).

- ¹³C NMR : Confirm nitrile carbon at ~115 ppm and hydroxymethyl carbon at ~65 ppm.

- IR spectroscopy : Identify -CN stretching at ~2220 cm⁻¹ and -OH stretching at 3300–3500 cm⁻¹.

- Mass spectrometry : Use ESI-MS to detect [M+H]⁺ peaks matching the molecular formula (C9H9NO).

Q. What are the stability considerations for 5-(Hydroxymethyl)-2-methylbenzonitrile under varying pH and temperature conditions?

- Methodological Answer :

- pH stability : Test aqueous solutions at pH 3–10. The compound is stable in neutral to slightly acidic conditions but may hydrolyze in strong bases (pH >10) due to nitrile group reactivity.

- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C recommended for storage) .

- Light sensitivity : Store in amber vials to prevent photodegradation of the hydroxymethyl group.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve contradictions in experimental reaction mechanisms for hydroxymethylation of benzonitrile derivatives?

- Methodological Answer :

- Mechanistic insights : Use Gaussian or ORCA software to model transition states for hydroxymethylation. Compare activation energies of competing pathways (e.g., electrophilic substitution vs. radical mechanisms).

- Data reconciliation : Overlay computational results with experimental kinetic data (e.g., Arrhenius plots) to validate dominant pathways. Discrepancies may arise from solvent effects not captured in gas-phase models .

Q. What strategies mitigate side reactions during functionalization of 5-(Hydroxymethyl)-2-methylbenzonitrile for drug intermediate synthesis?

- Methodological Answer :

- Protection-deprotection : Temporarily protect the hydroxymethyl group using TBSCl (tert-butyldimethylsilyl chloride) before nitrile derivatization.

- Catalytic selectivity : Employ Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to functionalize the aromatic ring without disrupting the nitrile or hydroxymethyl groups .

- Side-product analysis : Use LC-MS to identify byproducts (e.g., oxidized aldehydes or dimerized species) and adjust reaction stoichiometry accordingly.

Q. How do crystallographic studies inform the solid-state reactivity of 5-(Hydroxymethyl)-2-methylbenzonitrile?

- Methodological Answer :

- Single-crystal XRD : Resolve the molecular packing arrangement. For example, similar compounds (e.g., 5-Bromo-2-hydroxybenzonitrile) exhibit planar structures with intermolecular hydrogen bonding between -OH and nitrile groups, influencing reactivity in the solid state .

- Thermal analysis : Correlate melting points (DSC) with crystal lattice stability. Anisotropic thermal expansion may indicate preferred cleavage planes during mechanochemical reactions.

Q. What analytical techniques resolve data contradictions in quantifying 5-(Hydroxymethyl)-2-methylbenzonitrile in complex matrices (e.g., biological samples)?

- Methodological Answer :

- HPLC-MS/MS : Use a C18 column (3.5 µm particles) with a gradient elution (water/acetonitrile + 0.1% formic acid). Monitor multiple reaction transitions (MRM) for enhanced specificity.

- Internal standards : Spike samples with deuterated analogs (e.g., 5-(Hydroxymethyl)-2-methylbenzonitrile-d3) to correct for matrix effects .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。